Cas no 33777-85-4 (Pyridine, 2,6-bis(4-fluorophenyl)-)

Technical Introduction: Pyridine, 2,6-bis(4-fluorophenyl)-, is a fluorinated pyridine derivative characterized by its symmetrical substitution pattern with para-fluorophenyl groups at the 2- and 6-positions. This structural configuration imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The fluorine substituents enhance lipophilicity and metabolic stability, while the pyridine core offers coordination potential for metal-catalyzed reactions. Its rigid aromatic framework is advantageous in designing ligands or functional materials. The compound’s purity and well-defined structure ensure reproducibility in applications such as agrochemicals, medicinal chemistry, and advanced material development. Suitable for controlled functionalization, it serves as a versatile building block in heterocyclic chemistry.
Pyridine, 2,6-bis(4-fluorophenyl)- structure
33777-85-4 structure
Product Name:Pyridine, 2,6-bis(4-fluorophenyl)-
CAS No:33777-85-4
MF:C17H11F2N
MW:267.272751092911
CID:1465658
PubChem ID:11391493
Update Time:2025-06-07

Pyridine, 2,6-bis(4-fluorophenyl)- Chemical and Physical Properties

Names and Identifiers

    • Pyridine, 2,6-bis(4-fluorophenyl)-
    • 2,6-bis(4-fluorophenyl)pyridine
    • 33777-85-4
    • CHEMBL305490
    • SCHEMBL4348467
    • Inchi: 1S/C17H11F2N/c18-14-8-4-12(5-9-14)16-2-1-3-17(20-16)13-6-10-15(19)11-7-13/h1-11H
    • InChI Key: SRKBYLGWCMCUAG-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)C1C=CC=C(C2C=CC(=CC=2)F)N=1

Computed Properties

  • Exact Mass: 267.08603
  • Monoisotopic Mass: 267.08595568g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 265
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5
  • Topological Polar Surface Area: 12.9Ų

Experimental Properties

  • PSA: 12.89

Pyridine, 2,6-bis(4-fluorophenyl)- Pricemore >>

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Additional information on Pyridine, 2,6-bis(4-fluorophenyl)-

Comprehensive Overview of Pyridine, 2,6-bis(4-fluorophenyl)- (CAS No. 33777-85-4)

Pyridine, 2,6-bis(4-fluorophenyl)- (CAS No. 33777-85-4) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry, material science, and agrochemical research. This compound, characterized by its unique pyridine core and bis(4-fluorophenyl) substituents, exhibits remarkable properties that make it valuable for various applications. Researchers and industry professionals often search for terms like "2,6-bis(4-fluorophenyl)pyridine synthesis," "Pyridine derivatives applications," and "CAS 33777-85-4 properties," reflecting the growing interest in this molecule.

The molecular structure of Pyridine, 2,6-bis(4-fluorophenyl)- features a central pyridine ring with two 4-fluorophenyl groups attached at the 2 and 6 positions. This arrangement imparts distinct electronic and steric properties, which are crucial for its reactivity and interactions in chemical processes. The presence of fluorine atoms enhances the compound's stability and influences its binding affinity, making it a popular choice for designing pharmaceutical intermediates and functional materials. Recent studies have explored its potential in "drug discovery" and "catalysis," aligning with the current trends in sustainable and efficient chemical synthesis.

In the pharmaceutical industry, Pyridine, 2,6-bis(4-fluorophenyl)- serves as a key building block for developing novel therapeutic agents. Its structural motif is frequently employed in the design of kinase inhibitors and receptor modulators, addressing unmet medical needs in oncology and neurology. The compound's ability to participate in hydrogen bonding and π-π stacking interactions makes it a versatile scaffold for drug candidates. Additionally, its fluorinated aromatic rings contribute to improved metabolic stability and bioavailability, which are critical factors in modern "medicinal chemistry optimization."

Beyond pharmaceuticals, Pyridine, 2,6-bis(4-fluorophenyl)- finds applications in material science, particularly in the development of organic electronic materials. Its conjugated system and electron-withdrawing fluorine substituents enable efficient charge transport, making it suitable for use in OLEDs (organic light-emitting diodes) and photovoltaic devices. Researchers are also investigating its potential in "supramolecular chemistry" and "metal-organic frameworks," where its rigid structure and functional groups can facilitate the formation of advanced materials with tailored properties.

The synthesis of Pyridine, 2,6-bis(4-fluorophenyl)- typically involves multi-step organic reactions, including cross-coupling and cyclization strategies. Recent advancements in "green chemistry" have prompted the exploration of more sustainable synthetic routes, such as catalytic methods and microwave-assisted reactions. These innovations aim to reduce waste and energy consumption while maintaining high yields and purity, addressing the growing demand for environmentally friendly chemical processes.

Market trends indicate a rising demand for Pyridine, 2,6-bis(4-fluorophenyl)-, driven by its expanding applications in high-value industries. Companies specializing in fine chemicals and custom synthesis are increasingly offering this compound to meet the needs of research institutions and industrial clients. Furthermore, the integration of "artificial intelligence in chemical research" has accelerated the discovery of new derivatives and applications, positioning Pyridine, 2,6-bis(4-fluorophenyl)- as a molecule of ongoing interest.

In conclusion, Pyridine, 2,6-bis(4-fluorophenyl)- (CAS No. 33777-85-4) is a multifaceted compound with significant potential across diverse scientific disciplines. Its unique structural features and functional properties make it a valuable tool for researchers exploring "next-generation therapeutics" and "advanced materials." As the scientific community continues to uncover new applications and synthetic methodologies, this compound is poised to play a pivotal role in shaping the future of chemical innovation.

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